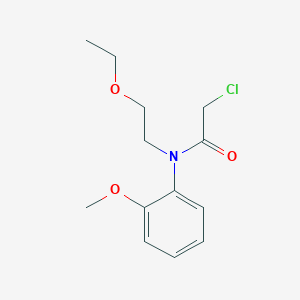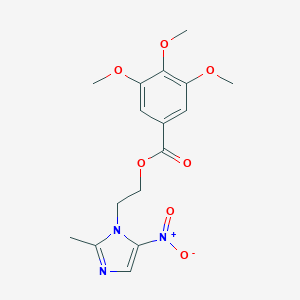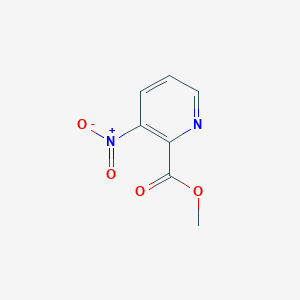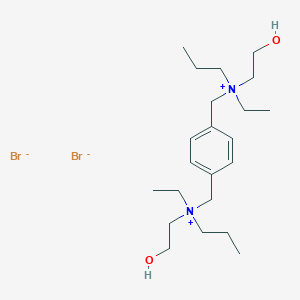
5-Butyl-1,3-dihydro-benzoimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-1,3-dihydro-benzoimidazol-2-one, also known as BDBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of benzimidazole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-Butyl-1,3-dihydro-benzoimidazol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation. Specifically, 5-Butyl-1,3-dihydro-benzoimidazol-2-one has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a key role in the regulation of cell division.
Biochemical and Physiological Effects:
In addition to its anti-proliferative effects, 5-Butyl-1,3-dihydro-benzoimidazol-2-one has also been found to exhibit other interesting biochemical and physiological effects. For example, studies have shown that 5-Butyl-1,3-dihydro-benzoimidazol-2-one can induce apoptosis, or programmed cell death, in cancer cells. 5-Butyl-1,3-dihydro-benzoimidazol-2-one has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Butyl-1,3-dihydro-benzoimidazol-2-one in lab experiments is its relatively simple synthesis method. In addition, 5-Butyl-1,3-dihydro-benzoimidazol-2-one is relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of using 5-Butyl-1,3-dihydro-benzoimidazol-2-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 5-Butyl-1,3-dihydro-benzoimidazol-2-one. One area of interest is in the development of new anti-cancer drugs based on 5-Butyl-1,3-dihydro-benzoimidazol-2-one. Another potential area of research is in the development of new anti-inflammatory drugs based on 5-Butyl-1,3-dihydro-benzoimidazol-2-one. In addition, further studies are needed to fully understand the mechanism of action of 5-Butyl-1,3-dihydro-benzoimidazol-2-one and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 5-Butyl-1,3-dihydro-benzoimidazol-2-one involves the reaction of 5-nitro-1,3-dihydro-benzoimidazol-2-one with n-butylamine in the presence of a reducing agent such as palladium on carbon. The reaction proceeds via a reduction of the nitro group to an amino group, followed by a condensation reaction with the n-butylamine. The resulting product is then purified using column chromatography to obtain pure 5-Butyl-1,3-dihydro-benzoimidazol-2-one.
Applications De Recherche Scientifique
5-Butyl-1,3-dihydro-benzoimidazol-2-one has been found to exhibit a range of interesting properties that make it a potential candidate for various scientific research applications. One of the most promising applications of 5-Butyl-1,3-dihydro-benzoimidazol-2-one is in the field of cancer research. Studies have shown that 5-Butyl-1,3-dihydro-benzoimidazol-2-one has anti-proliferative effects on cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Propriétés
Numéro CAS |
103853-61-8 |
|---|---|
Nom du produit |
5-Butyl-1,3-dihydro-benzoimidazol-2-one |
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
5-butyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-2-3-4-8-5-6-9-10(7-8)13-11(14)12-9/h5-7H,2-4H2,1H3,(H2,12,13,14) |
Clé InChI |
OJTWVPNNPIRVCX-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=C(C=C1)NC(=O)N2 |
SMILES canonique |
CCCCC1=CC2=C(C=C1)NC(=O)N2 |
Synonymes |
2-Benzimidazolinone,5-butyl-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















